![molecular formula C15H20N6O2S B2739345 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034543-01-4](/img/structure/B2739345.png)
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, substituted thiazoles and thiophenes can be produced by reacting thiocarbamoyl compound with α-halogenated reagents in different basic conditions .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can vary widely depending on the specific compound and conditions. For instance, a solution of acrylamide compound was refluxed with phenacyl bromide and triethylamine in ethanol for 2 hours to synthesize a specific thiophene derivative .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and melting point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including our compound of interest, have been increasingly studied by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been found to possess anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions characterized by inflammation.
Antimicrobial Properties
Thiophene derivatives also show antimicrobial properties , making them potential candidates for the development of new antimicrobial agents.
Anticancer Properties
Some thiophene derivatives have been found to exhibit anticancer activity . This opens up possibilities for their use in cancer treatment.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that work with metals and need to prevent corrosion.
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of Other Compounds
Thiophene derivatives can be used in the synthesis of other compounds. For example, various sets of thiazole, thiophene, and 2-pyridone ring structures containing a dimethylaniline component were synthesized .
Drug Development
Thiophene derivatives have been proven to be effective drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions .
Mechanism of Action
The mechanism of action of thiophene derivatives can also vary widely. They have been reported to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-20(2)14-17-12(9-16-13(22)11-3-8-24-10-11)18-15(19-14)21-4-6-23-7-5-21/h3,8,10H,4-7,9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOVELIXPWYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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